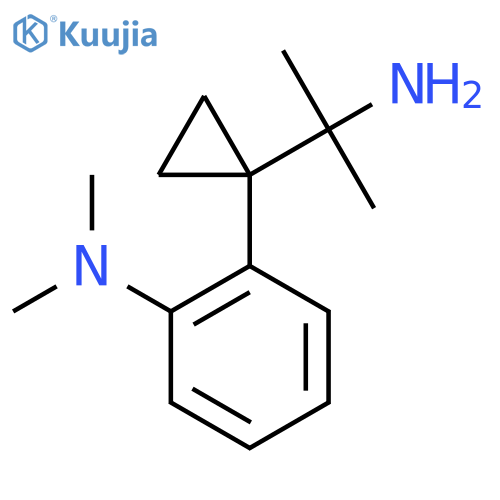Cas no 2228216-69-9 (2-1-(2-aminopropan-2-yl)cyclopropyl-N,N-dimethylaniline)

2228216-69-9 structure
商品名:2-1-(2-aminopropan-2-yl)cyclopropyl-N,N-dimethylaniline
2-1-(2-aminopropan-2-yl)cyclopropyl-N,N-dimethylaniline 化学的及び物理的性質
名前と識別子
-
- 2-1-(2-aminopropan-2-yl)cyclopropyl-N,N-dimethylaniline
- EN300-1759485
- 2228216-69-9
- 2-[1-(2-aminopropan-2-yl)cyclopropyl]-N,N-dimethylaniline
-
- インチ: 1S/C14H22N2/c1-13(2,15)14(9-10-14)11-7-5-6-8-12(11)16(3)4/h5-8H,9-10,15H2,1-4H3
- InChIKey: ROUQHXVZLHMOPZ-UHFFFAOYSA-N
- ほほえんだ: NC(C)(C)C1(C2C=CC=CC=2N(C)C)CC1
計算された属性
- せいみつぶんしりょう: 218.178298710g/mol
- どういたいしつりょう: 218.178298710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 29.3Ų
2-1-(2-aminopropan-2-yl)cyclopropyl-N,N-dimethylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1759485-0.05g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-N,N-dimethylaniline |
2228216-69-9 | 0.05g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1759485-0.1g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-N,N-dimethylaniline |
2228216-69-9 | 0.1g |
$1119.0 | 2023-09-20 | ||
| Enamine | EN300-1759485-10.0g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-N,N-dimethylaniline |
2228216-69-9 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1759485-0.25g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-N,N-dimethylaniline |
2228216-69-9 | 0.25g |
$1170.0 | 2023-09-20 | ||
| Enamine | EN300-1759485-2.5g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-N,N-dimethylaniline |
2228216-69-9 | 2.5g |
$2492.0 | 2023-09-20 | ||
| Enamine | EN300-1759485-10g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-N,N-dimethylaniline |
2228216-69-9 | 10g |
$5467.0 | 2023-09-20 | ||
| Enamine | EN300-1759485-1g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-N,N-dimethylaniline |
2228216-69-9 | 1g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1759485-5g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-N,N-dimethylaniline |
2228216-69-9 | 5g |
$3687.0 | 2023-09-20 | ||
| Enamine | EN300-1759485-0.5g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-N,N-dimethylaniline |
2228216-69-9 | 0.5g |
$1221.0 | 2023-09-20 | ||
| Enamine | EN300-1759485-1.0g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-N,N-dimethylaniline |
2228216-69-9 | 1g |
$1272.0 | 2023-06-03 |
2-1-(2-aminopropan-2-yl)cyclopropyl-N,N-dimethylaniline 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
2228216-69-9 (2-1-(2-aminopropan-2-yl)cyclopropyl-N,N-dimethylaniline) 関連製品
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
